Methyl 4-amino-3-methylisoxazole-5-carboxylate
Description
Methyl 4-amino-3-methylisoxazole-5-carboxylate (CAS: 83988-30-1) is a heterocyclic compound with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . It features an isoxazole core substituted with a methyl group at position 3, an amino group at position 4, and a methyl ester at position 5. This compound is primarily used in research settings, particularly in pharmaceutical and agrochemical synthesis, due to its versatility as a building block for heterocyclic derivatives.
Properties
IUPAC Name |
methyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(7)5(11-8-3)6(9)10-2/h7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXOORNBNVEFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83988-30-1 | |
| Record name | methyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It is known that isoxazole derivatives can interact with various biological targets through different mechanisms, such as inhibiting enzyme activity or modulating receptor function. The specific interactions of Methyl 4-amino-3-methylisoxazole-5-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Analysis
Biological Activity
Methyl 4-amino-3-methylisoxazole-5-carboxylate, a derivative of isoxazole, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action based on diverse research findings.
1. Chemical Structure and Synthesis
Methyl 4-amino-3-methylisoxazole-5-carboxylate (CHNO) is characterized by its unique isoxazole ring structure, which contributes to its biological properties. The synthesis typically involves reactions that modify the carboxylic acid group to form the methyl ester, enhancing its reactivity and biological activity compared to its ethyl counterpart .
2.1 Antiproliferative and Anti-inflammatory Properties
Research indicates that derivatives of isoxazole, including methyl 4-amino-3-methylisoxazole-5-carboxylate, exhibit significant antiproliferative effects. In vitro studies demonstrate that these compounds can inhibit the proliferation of various human cell lines, including peripheral blood mononuclear cells (PBMCs) and A549 lung cancer cells .
The mechanism of action often involves the modulation of inflammatory cytokines. For instance, compounds related to methyl 4-amino-3-methylisoxazole-5-carboxylate have been shown to suppress the production of pro-inflammatory markers such as interleukin-1β (IL-1β) and tumor necrosis factor α (TNFα) in stimulated splenocytes, suggesting their potential as anti-inflammatory agents .
The biological activity of methyl 4-amino-3-methylisoxazole-5-carboxylate is thought to involve apoptosis induction in lymphocytes. Studies reveal that this compound activates caspases (caspase 3 and 9), leading to programmed cell death, which is a critical pathway in its immunosuppressive effects .
3.1 Immunosuppressive Effects
A notable study explored the immunosuppressive properties of methyl 4-amino-3-methylisoxazole-5-carboxylate derivatives in a murine model. The results indicated a significant reduction in lymphocyte proliferation when treated with these compounds, alongside an increase in apoptotic markers .
3.2 Antimicrobial Activity
In another investigation, several isoxazole derivatives were tested against common biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that these compounds could effectively disrupt biofilm formation, suggesting their potential utility in treating infections associated with biofilms .
4. Data Summary
The following table summarizes key findings regarding the biological activities of methyl 4-amino-3-methylisoxazole-5-carboxylate and related compounds:
5. Conclusion
Methyl 4-amino-3-methylisoxazole-5-carboxylate exhibits promising biological activities, particularly in immunosuppression and antimicrobial efficacy. Its ability to induce apoptosis and modulate inflammatory responses highlights its potential as a therapeutic agent in various medical applications. Further research is warranted to explore its full therapeutic potential and mechanisms.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of methyl 4-amino-3-methylisoxazole-5-carboxylate is in the synthesis of peptides. It has been investigated as a potential unnatural amino acid for solid-phase peptide synthesis. The incorporation of this compound into peptide chains can enhance biological activity and stability:
- Case Study : Research demonstrated that methyl 4-amino-3-methylisoxazole-5-carboxylate could be effectively coupled to resin-bound peptides, leading to the formation of novel hybrid peptides. These peptides exhibited promising therapeutic properties, highlighting the potential of this compound in drug development .
Medicinal Chemistry
The compound's unique structural features make it a candidate for the development of new pharmaceuticals. Isoxazoles are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects:
- Case Study : In a study focusing on heterocyclic compounds, methyl 4-amino-3-methylisoxazole-5-carboxylate was synthesized and evaluated for its immunosuppressive properties. The findings indicated that derivatives of this compound could serve as lead compounds for developing immunosuppressive drugs .
Material Science
Methyl 4-amino-3-methylisoxazole-5-carboxylate has also found applications in material science, particularly in the development of photochromic materials. These materials can change color in response to light exposure, making them useful in various applications such as sensors and optical devices:
- Data Table: Applications in Material Science
| Application Type | Description | Potential Uses |
|---|---|---|
| Photochromic Materials | Change color upon light exposure | Sensors, Optical Devices |
| Drug Development | Synthesis of bioactive peptides | Therapeutics |
Synthesis of New Derivatives
The ability to modify methyl 4-amino-3-methylisoxazole-5-carboxylate allows researchers to create new derivatives with enhanced properties. For example, transesterification methods have been explored to convert ethyl esters into more reactive methyl esters, which can be utilized in further synthetic pathways:
Chemical Reactions Analysis
Condensation Reactions at the Amino Group
The primary amino group (-NH₂) at position 4 of the isoxazole ring undergoes condensation with carbonyl compounds to form hydrazones or Schiff bases. For example:
-
Reaction with aldehydes/ketones:
In studies of structurally related isoxazole derivatives, hydrazide formation with carbonyl compounds (e.g., 2,4-dihydroxybenzaldehyde) produced immunosuppressive agents, with MM3 (a 2,4-dihydroxyphenyl-substituted derivative) showing the highest activity due to enhanced hydrogen bonding capacity .
| Derivative | Substituent | Suppressive Activity (IC₅₀, μM) | Toxicity (A549 cells) |
|---|---|---|---|
| MM3 | 2,4-dihydroxyphenyl | 12.5 ± 1.8 | Non-toxic |
| MM2 | 4-hydroxyphenyl | 25.3 ± 2.1 | Low toxicity |
| MM5 | Phenyl (unsubstituted) | 48.6 ± 3.4 | Non-toxic |
Ester Hydrolysis
The methyl ester (-COOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
This reaction is critical for generating bioactive intermediates. For instance, hydrolysis of analogous compounds (e.g., methyl 4-((tert-butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylate) produces carboxylic acids used in peptide coupling.
Electrophilic Aromatic Substitution (EAS)
The electron-rich isoxazole ring participates in EAS reactions, though steric hindrance from the methyl group at position 3 limits reactivity at adjacent positions. Nitration and halogenation typically occur at position 4 (if unsubstituted) or via directed ortho-metalation strategies.
In a related synthesis, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate was reduced to the amino derivative using iron powder in acetic acid, demonstrating nitro-to-amine conversion :
Amino Group Functionalization
The amino group can be protected or modified:
-
Boc Protection : Reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions:
This is employed to stabilize the amine during multi-step syntheses. -
Acylation : Reacts with acyl chlorides to form amides.
Cycloaddition Reactions
The isoxazole ring can engage in [3+2] cycloadditions, though its inherent stability often requires catalytic activation. For example, under thermal or photochemical conditions, the ring may undergo cleavage to form reactive intermediates for constructing fused heterocycles.
Mechanistic Insights from Biological Activity
The compound’s immunosuppressive action (observed in derivatives like MM3 ) correlates with apoptosis induction via caspase-8 activation and Fas/NF-κB pathways . This suggests potential reactivity with biological nucleophiles (e.g., thiols in enzymes).
Key Reaction Conditions and Data
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Aldehydes, ethanol, reflux | 70–85 | |
| Ester Hydrolysis | 1M NaOH, 60°C, 4h | 90 | |
| Nitro Reduction | Fe powder, AcOH/H₂O, 50°C | 83 |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural and functional differences between Methyl 4-amino-3-methylisoxazole-5-carboxylate and its analogs:
Structural and Crystallographic Differences
- Planarity and Hydrogen Bonding: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate forms one-dimensional chains via N–H⋯O hydrogen bonds, unlike the ethyl ester analog, which lacks reported crystallographic data .
- Ring System Variations: Ethyl 5-aminothiazole-4-carboxylate (thiazole core) differs electronically due to sulfur’s lower electronegativity compared to oxygen in isoxazoles, influencing binding affinity in biological systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-amino-3-methylisoxazole-5-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with β-keto esters or through regioselective alkylation of isoxazole precursors. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. For instance, using anhydrous solvents and inert atmospheres minimizes side reactions, while microwave-assisted synthesis may reduce reaction time . Single-crystal X-ray diffraction has been employed to confirm structural integrity post-synthesis .
Q. What safety protocols are essential for handling Methyl 4-amino-3-methylisoxazole-5-carboxylate in laboratory settings?
- Methodological Answer : Safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Store in airtight containers at 0–6°C to prevent degradation .
- Emergency Response : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
- Methodological Answer : Key techniques include:
- X-Ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and planar conformation .
- Spectroscopy : H/C NMR confirms functional groups, while HRMS validates molecular weight .
- Chromatography : HPLC or GC with ≥95% purity thresholds ensures batch consistency .
Advanced Research Questions
Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the compound’s stability and reactivity?
- Methodological Answer : Intramolecular N–H⋯O hydrogen bonds stabilize the planar conformation, reducing susceptibility to hydrolytic degradation. Computational modeling (DFT) can quantify bond energies, while variable-temperature NMR assesses dynamic behavior under thermal stress . Contrasting crystallographic data from analogs (e.g., ethyl derivatives) may reveal steric or electronic effects of substituents .
Q. What biological targets or pathways (e.g., MAPK) are associated with this compound, and how are mechanistic studies designed?
- Methodological Answer : Isoxazole derivatives are reported to modulate MAPK signaling, influencing cell proliferation and apoptosis. Mechanistic studies involve:
- In Vitro Assays : Kinase inhibition profiling using fluorescence polarization or ATP-competitive binding assays.
- Structure-Activity Relationship (SAR) : Modifying the carboxylate or methyl groups to assess target affinity .
- Cellular Models : Transfection with MAPK pathway reporters (e.g., luciferase-based systems) to quantify downstream effects .
Q. How can contradictions in reported spectral data (e.g., HRMS or NMR shifts) be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, isotopic impurities, or instrumentation calibration. Strategies include:
- Standardized Protocols : Replicate experiments under identical conditions (solvent, temperature).
- Cross-Validation : Compare data with structurally similar compounds (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) .
- High-Resolution Techniques : Use FT-ICR-MS for precise mass analysis or N-labeled NMR to resolve overlapping signals .
Q. What strategies are employed to enhance the compound’s stability during long-term storage or in biological matrices?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
